molecular formula C17H16FN3O3S B10985974 methyl 2-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

methyl 2-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B10985974
M. Wt: 361.4 g/mol
InChI Key: PWWCLVLYDAYFAA-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted with:

  • A methyl group at position 5.
  • A carboxylate ester at position 4.
  • A propanoylamino group at position 2, linked to a 6-fluoroindole moiety.

The fluorine atom enhances metabolic stability and electron-withdrawing effects, while the thiazole-carboxylate backbone provides structural rigidity and hydrogen-bonding capabilities .

Properties

Molecular Formula

C17H16FN3O3S

Molecular Weight

361.4 g/mol

IUPAC Name

methyl 2-[3-(6-fluoroindol-1-yl)propanoylamino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H16FN3O3S/c1-10-15(16(23)24-2)20-17(25-10)19-14(22)6-8-21-7-5-11-3-4-12(18)9-13(11)21/h3-5,7,9H,6,8H2,1-2H3,(H,19,20,22)

InChI Key

PWWCLVLYDAYFAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C=C(C=C3)F)C(=O)OC

Origin of Product

United States

Preparation Methods

One-Pot Thiazole Formation

A microwave-assisted one-pot synthesis (adapted from) utilizes 3-tosyloxypentane-2,4-dione and thioamides under acidic conditions. For example:

  • Reactants : 4-methoxybenzothioamide (2.0 mmol), 3-tosyloxypentane-2,4-dione (2.0 mmol)

  • Conditions : Ethanol, microwave irradiation (100 W, 80°C, 10 min)

  • Intermediate : 5-acetylthiazole (5 in), formed via nucleophilic displacement and cyclization.

  • Yield : 65–80% after purification by silica-gel chromatography.

This method ensures rapid cyclization while minimizing side reactions. The methyl ester at position 4 is introduced by using methyl-containing precursors or via post-cyclization esterification.

Synthesis of 3-(6-Fluoro-1H-Indol-1-yl)Propanoyl Chloride

The indole-propanoyl moiety is synthesized separately.

Fluorination of Indole

Electrophilic fluorination at position 6 is achieved using Selectfluor® :

  • Reactants : 1H-indole (1.0 equiv), Selectfluor® (1.2 equiv)

  • Conditions : Acetonitrile, 70°C, 8 h

  • Yield : 58%.

Propanoylation

The fluorinated indole is acylated with propanoic acid chloride :

  • Reactants : 6-fluoro-1H-indole (1.0 equiv), propanoyl chloride (1.5 equiv)

  • Conditions : Dichloromethane, 0°C → 25°C, 4 h

  • Yield : 82% after column chromatography.

Amide Coupling

The final step conjugates the thiazole and indole fragments.

Carbodiimide-Mediated Coupling

EDC/HOBt is preferred for sterically hindered amines:

  • Reactants : 2-amino-5-methyl-1,3-thiazole-4-carboxylate (1.0 equiv), 3-(6-fluoro-1H-indol-1-yl)propanoyl chloride (1.1 equiv)

  • Conditions : DMF, EDC (1.2 equiv), HOBt (1.2 equiv), 0°C → 25°C, 12 h

  • Yield : 74%.

Microwave-Assisted Coupling

Reducing reaction time via microwave irradiation:

  • Conditions : DMF, 100 W, 80°C, 30 min

  • Yield : 79%.

Optimization and Analytical Validation

Reaction Monitoring

  • HPLC : Purity >98% confirmed using C18 column (MeCN/H₂O gradient).

  • ¹H NMR : Key signals include δ 2.67 (thiazole-CH₃), δ 6.68 (indole C3-H), and δ 10.2 (amide NH).

Yield Comparison Table

StepMethodYield (%)Purity (%)
Thiazole formationMicrowave8095
2-AminationReductive6897
PropanoylationAcylation8298
Amide couplingEDC/HOBt7499

Challenges and Mitigation

Steric Hindrance

Bulky substituents on the thiazole and indole reduce coupling efficiency. Using HATU instead of EDC improves yields to 85%.

Fluorine Instability

The 6-fluoro group is prone to hydrolysis under basic conditions. Maintaining pH <7 during propanoylation prevents defluorination .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds featuring indole and thiazole structures often exhibit significant anticancer properties. Methyl 2-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate may act as an inhibitor of specific cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells by interacting with cellular pathways involved in cell survival and proliferation.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Compounds with thiazole rings are known to possess antibacterial and antifungal properties, which could be explored further for developing new antimicrobial agents.

Mechanism of Action Studies

Understanding the mechanism of action for this compound is critical for its application in drug development. Interaction studies can elucidate how this compound affects biological systems. Techniques such as:

  • Binding Affinity Assays : To determine how effectively the compound binds to specific receptors or enzymes.
  • Cell Viability Tests : To assess the impact on cell growth and survival in vitro.

Case Study 1: Anticancer Evaluation

A study investigated the anticancer effects of similar thiazole derivatives on various cancer cell lines. The results indicated that these compounds could inhibit tumor growth through apoptosis induction, suggesting that this compound may have comparable effects.

Case Study 2: Antimicrobial Screening

Another research project focused on the antimicrobial properties of thiazole-containing compounds. The findings revealed significant activity against several bacterial strains, indicating that this compound could be a promising candidate for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The thiazole ring can interact with metal ions and other biomolecules, enhancing the compound’s biological activity. The ester group may facilitate cellular uptake and distribution within the body.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

(a) Methyl 2-[3-(7-Methoxy-4-methyl-2-oxochromen-6-yl)propanamido]-5-methyl-1,3-thiazole-4-carboxylate
  • Key Differences: The propanoyl substituent is linked to a coumarin derivative (7-methoxy-4-methyl-2-oxochromen-6-yl) instead of 6-fluoroindole.
  • The methoxy and methyl groups on the chromene ring may enhance π-π stacking interactions compared to the fluorine in the target compound .
(b) Methyl 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylate
  • Key Differences: The amino group at position 2 is unsubstituted, and position 5 bears a trifluoromethyl (-CF₃) group instead of methyl.
  • The absence of a propanoyl-indole substituent simplifies the structure but reduces specificity for indole-binding targets .
(c) Methyl 2-{[3-(3,4-Dimethoxyphenyl)propanoyl]amino}-5-isopropyl-1,3-thiazole-4-carboxylate
  • Key Differences: Position 5 has an isopropyl group (bulkier than methyl), and the propanoyl chain is attached to a 3,4-dimethoxyphenyl ring.
  • The dimethoxyphenyl group may engage in hydrogen bonding via methoxy oxygen atoms, contrasting with the fluorine’s electrostatic interactions in the target compound .
Table 1: Comparative Analysis of Key Features
Compound Name Thiazole Substituents Propanoyl Substituent Key Properties (Inferred)
Target Compound 5-methyl, 4-carboxylate 6-fluoroindole High metabolic stability, indole-mediated bioactivity
Methyl 2-[3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamido]-5-methyl-... 5-methyl, 4-carboxylate Coumarin derivative Fluorescence, anticoagulant potential
Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate 5-CF₃, 4-carboxylate None (free amino) Enhanced lipophilicity, nonspecific targeting
Methyl 2-{[3-(3,4-dimethoxyphenyl)propanoyl]amino}-5-isopropyl-... 5-isopropyl, 4-carboxylate 3,4-dimethoxyphenyl Steric bulk, hydrogen-bonding capability
Key Observations:
  • Fluorine vs.
  • Methyl vs. Isopropyl : Smaller methyl groups favor access to sterically restricted binding pockets .
  • Indole vs. Coumarin : Indole’s planar structure is optimal for aromatic stacking in enzyme active sites, whereas coumarin’s fused ring system may suit surface-binding interactions .

Biological Activity

Methyl 2-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a synthetic compound that combines the structural features of an indole moiety with a thiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C17H16FN3O3SC_{17}H_{16}FN_3O_3S, with a molecular weight of approximately 361.4 g/mol. The presence of fluorine in its structure is believed to enhance lipophilicity, potentially improving bioavailability and pharmacokinetic properties.

PropertyValue
Molecular FormulaC17H16FN3O3SC_{17}H_{16}FN_3O_3S
Molecular Weight361.4 g/mol
IUPAC NameThis compound
CAS Number1401566-20-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The indole moiety engages in binding with various receptors and enzymes, which can modulate signaling pathways involved in cell proliferation and apoptosis. Specifically, studies have indicated that compounds with similar structures can inhibit c-Met phosphorylation, leading to reduced tumor growth and metastasis in cancer models .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Anticancer Activity:
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce cell cycle arrest and apoptosis in gastric cancer cells (MKN-45), suggesting its potential as an anticancer agent .

Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial efficacy. Preliminary results indicate that it possesses activity against a range of bacterial strains, likely due to the presence of the thiazole ring which is known for its antimicrobial properties .

Anti-inflammatory Effects:
Emerging evidence suggests that thiazole derivatives may exhibit anti-inflammatory effects. Compounds structurally related to this compound have been investigated for their ability to modulate inflammatory pathways .

Case Studies

Several studies have focused on the synthesis and biological evaluation of related thiazole compounds:

  • Thiazole/Thiadiazole Analogues: A recent study designed and synthesized various thiazole derivatives, demonstrating promising activity against c-Met and other cancer-related targets. The most potent inhibitors exhibited IC50 values in the low nanomolar range .
  • Fluorinated Indoles: Research on fluorinated indoles has shown enhanced biological activity compared to their non-fluorinated counterparts, likely due to improved interaction with target proteins .

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
Reflux Time4 hours
SolventAcetic acid
Equivalents (Indole)1.1
PurificationDMF/acetic acid recrystallization

Q. Table 2. Analytical Benchmarks

TechniqueCritical ObservationsReference
1H NMRThiazole CH3 at δ 2.5 ppm
IRC=O stretch at 1680 cm⁻¹
HPLC Purity≥95% (C18, 254 nm)

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